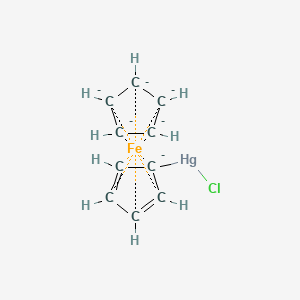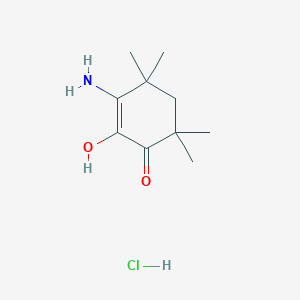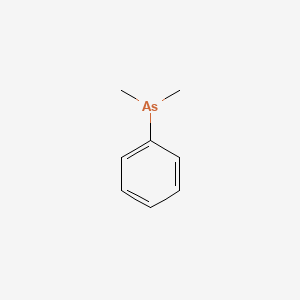
Arsine, dimethylphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsine,dimethylphenyl- is an organoarsenic compound with the chemical formula C8H11As. It is a derivative of arsine (AsH3) where two hydrogen atoms are replaced by methyl groups and one by a phenyl group. This compound is known for its applications in various fields, including chemistry and industry, due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Arsine,dimethylphenyl- can be synthesized through several methods. One common approach involves the reaction of dimethylphenylarsine oxide with reducing agents such as hydrogen or hydrazine under controlled conditions. Another method includes the reaction of dimethylphenylarsine chloride with organometallic reagents like Grignard reagents or organolithium compounds .
Industrial Production Methods
Industrial production of arsine,dimethylphenyl- often involves the use of high-purity arsenic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Arsine,dimethylphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylphenylarsine oxide.
Reduction: Reduction reactions can convert it back to arsine or other lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen or hydrazine for reduction, and various organometallic reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions include dimethylphenylarsine oxide, arsine, and various substituted arsine derivatives .
Applications De Recherche Scientifique
Arsine,dimethylphenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the semiconductor industry for the synthesis of organoarsenic compounds and as a precursor for the production of high-purity arsenic
Mécanisme D'action
The mechanism of action of arsine,dimethylphenyl- involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function. The compound can also generate reactive oxygen species, leading to oxidative stress and cellular damage. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to arsine,dimethylphenyl- include:
Triphenylarsine (As(C6H5)3): Another organoarsenic compound with three phenyl groups.
Dimethylarsine (As(CH3)2H): A simpler derivative with two methyl groups and one hydrogen.
Phenylarsine (As(C6H5)H2): A derivative with one phenyl group and two hydrogen atoms
Uniqueness
Arsine,dimethylphenyl- is unique due to its specific combination of methyl and phenyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications in chemistry and industry .
Propriétés
Numéro CAS |
696-26-4 |
|---|---|
Formule moléculaire |
C8H11As |
Poids moléculaire |
182.09 g/mol |
Nom IUPAC |
dimethyl(phenyl)arsane |
InChI |
InChI=1S/C8H11As/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clé InChI |
KZTHCQYZOHMORT-UHFFFAOYSA-N |
SMILES canonique |
C[As](C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


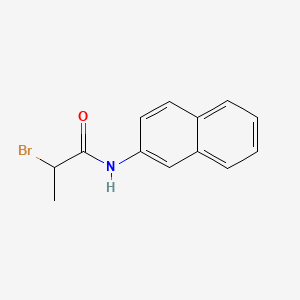
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791791.png)
![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)
![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)
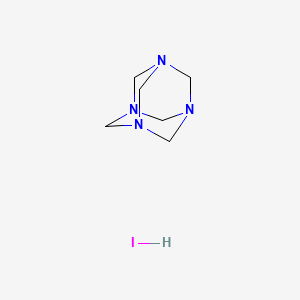
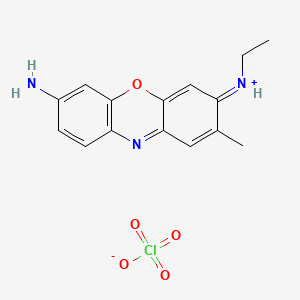
![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)
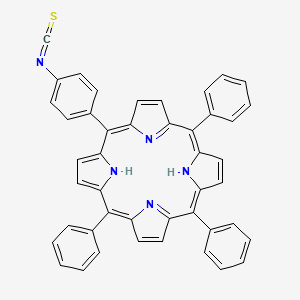



![[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B13791833.png)
